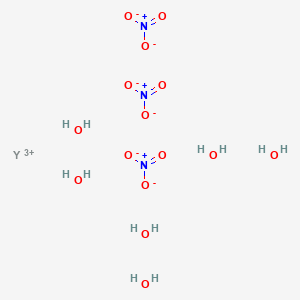

Yttrium nitrate hexahydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

yttrium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.6H2O.Y/c3*2-1(3)4;;;;;;;/h;;;6*1H2;/q3*-1;;;;;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAZWXKSCUESGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N3O15Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159148 | |

| Record name | Yttrium (III) nitrate hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Merck Index] | |

| Record name | Yttrium nitrate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8732 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13494-98-9 | |

| Record name | Yttrium (III) nitrate hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013494989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium (III) nitrate hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium (III) nitrate hexahydrate (1:3:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Yttrium Nitrate Hexahydrate: A Deep Dive into its Crystallographic Landscape

For Immediate Release

[City, State] – [Date] – Yttrium nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O), a compound of significant interest in materials science and drug development, presents a complex crystallographic profile. This technical guide provides a comprehensive overview of the available crystallographic data for yttrium nitrate and its hydrated forms, offering valuable insights for researchers, scientists, and professionals in drug development. While detailed crystallographic data for the hexahydrate form remains elusive in readily available literature, this paper collates information on related structures to provide a foundational understanding.

Yttrium nitrate and its hydrates are crucial precursors in the synthesis of various yttrium-containing materials, including phosphors, ceramics, and catalysts.[1][2][3] Understanding the precise crystal structure is paramount for controlling the properties of these end materials.

Crystallographic Data Summary

A thorough review of crystallographic databases and scientific literature reveals detailed structural information for the anhydrous and monohydrate forms of yttrium nitrate. Unfortunately, a complete, publicly accessible single-crystal X-ray diffraction dataset for the hexahydrate form (Y(NO₃)₃·6H₂O) could not be identified at the time of this publication. The following tables summarize the known crystallographic data for related yttrium nitrate compounds.

Table 1: Crystallographic Data for Anhydrous Yttrium Nitrate (Y(NO₃)₃)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.229 |

| b (Å) | 9.884 |

| c (Å) | 11.268 |

| α (°) | 90 |

| β (°) | Not Reported |

| γ (°) | 90 |

| Volume (ų) | Not Reported |

| Z | Not Reported |

| Data Source | Materials Project[4] |

Table 2: Crystallographic Data for Yttrium Nitrate Monohydrate (Y(NO₃)₃·H₂O)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.388(1) |

| b (Å) | 7.889(1) |

| c (Å) | 8.204(2) |

| α (°) | 64.43(2) |

| β (°) | 70.90(1) |

| γ (°) | 62.74(1) |

| Volume (ų) | 378.4(2) |

| Z | 2 |

| Data Source | Acta Crystallographica C46 (1990) 525-527 |

Experimental Protocols

The determination of crystal structures, such as those presented above, is primarily achieved through single-crystal X-ray diffraction (SC-XRD). The general workflow for such an analysis is outlined below.

Synthesis of Single Crystals

The growth of high-quality single crystals is a prerequisite for SC-XRD. For hydrated salts like yttrium nitrate hexahydrate, this is typically achieved by slow evaporation of a saturated aqueous solution.[3]

A general procedure involves:

-

Preparation of a Saturated Solution: Dissolving high-purity this compound in deionized water at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at a constant temperature. This gradual process encourages the formation of large, well-ordered crystals.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the solution.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following is a generalized protocol for SC-XRD analysis:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector. The crystal is rotated to collect a complete dataset.[5][6]

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group.

-

Structure Solution and Refinement: The positions of the atoms within the crystal lattice are determined from the diffraction pattern. This initial model is then refined to achieve the best possible fit with the experimental data.[5][6]

Logical Relationships in Crystallographic Analysis

The process of determining a crystal structure follows a logical workflow, from the initial synthesis of the material to the final refined structure.

This in-depth guide highlights the current state of knowledge regarding the crystallographic data of this compound. While a definitive crystal structure for the hexahydrate remains to be published in an accessible format, the provided data on related compounds and the generalized experimental protocols offer a solid foundation for researchers in the field. Further investigation into the single-crystal X-ray diffraction of this compound is warranted to fill this knowledge gap.

References

- 1. Yttrium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. CAS 13494-98-9: this compound | CymitQuimica [cymitquimica.com]

- 3. honrel.com [honrel.com]

- 4. mp-1020671: Y(NO3)3 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Yttrium Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of yttrium nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O), a critical process in the synthesis of high-purity yttrium oxide (Y₂O₃) nanoparticles. Understanding this mechanism is paramount for controlling the morphology, particle size, and purity of the final product, which has significant applications in ceramics, phosphors, and catalysis.

Core Decomposition Mechanism

The thermal decomposition of yttrium nitrate hexahydrate is not a simple, direct conversion to yttrium oxide. Instead, it proceeds through a complex condensation mechanism involving the formation of intermediate oxynitrate species. The process can be broadly categorized into dehydration, condensation, and final decomposition to the stable oxide.

The decomposition initiates with the melting of the hexahydrate in its own water of crystallization. This is followed by a series of overlapping dehydration and decomposition steps. A key feature of this process is the formation of a tetrameric intermediate, Y₄O₄(NO₃)₄, which consists of alternating yttrium and oxygen atoms, with nitrate groups attached to the yttrium atoms.[1][2] This tetramer then undergoes further decomposition by losing dinitrogen pentoxide (N₂O₅), leading to the formation of another intermediate, Y₄O₅(NO₃)₂, before finally yielding yttrium oxide.[1][2]

Quantitative Decomposition Data

The following table summarizes the key stages of the thermal decomposition of this compound, including the temperature ranges and corresponding mass loss percentages as determined by thermogravimetric analysis (TGA).

| Stage | Temperature Range (°C) | Mass Loss (%) | Description of Events | Evolved Gases |

| 1 | Ambient - ~200 | Variable | Dehydration: Removal of the six water molecules of hydration. This often occurs in overlapping steps. | H₂O |

| 2 | ~200 - ~450 | Variable | Formation of intermediate yttrium oxynitrates through a complex condensation process. | H₂O, NOx |

| 3 | ~450 - ~640 | Variable | Decomposition of intermediate oxynitrates to form yttrium oxide. | NOx, O₂ |

| 4 | > 640 | Stable | Formation of the final stable product, yttrium(III) oxide. | - |

Note: The exact temperature ranges and mass loss percentages can vary depending on experimental conditions such as heating rate and atmosphere. The complete decomposition to yttrium oxide is generally observed to be finished at approximately 640°C.[3]

Experimental Protocols

The study of the thermal decomposition of this compound typically employs a suite of thermal analysis and spectroscopic techniques to elucidate the reaction mechanism, identify intermediates, and characterize the final product.

3.1 Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

-

Objective: To determine the temperature-dependent mass loss and to identify endothermic and exothermic events associated with the decomposition process.

-

Instrumentation: A simultaneous TGA/DTA or TGA/DSC (Differential Scanning Calorimetry) instrument is commonly used.

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically 10°C/min, is applied.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient for complete decomposition, usually around 800-1000°C.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen or argon) or air, at a specified flow rate (e.g., 50-100 mL/min).

-

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature, while the DTA/DSC curve shows the heat flow. The derivative of the TGA curve (DTG) is often used to identify the temperatures of maximum decomposition rates.

3.2 Evolved Gas Analysis (EGA)

-

Objective: To identify the gaseous species evolved during the decomposition process.

-

Instrumentation: TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

-

Methodology: The gas stream from the TGA furnace is introduced into the MS or FTIR for real-time analysis.

-

Data Analysis: The mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature, allowing for the identification of species such as water (H₂O) and various nitrogen oxides (NOx).

3.3 X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases of the solid intermediates and the final product.

-

Methodology: Samples are heated to specific temperatures corresponding to the different stages of decomposition observed in the TGA/DTA curves, then rapidly cooled and analyzed by XRD. In-situ high-temperature XRD can also be used to monitor the phase changes in real-time.

-

Data Analysis: The resulting diffraction patterns are compared with standard diffraction databases to identify the crystalline structures.

Visualizations

4.1 Decomposition Pathway

References

Solubility and solution chemistry of yttrium nitrate hexahydrate

An In-depth Technical Guide to the Solubility and Solution Chemistry of Yttrium Nitrate (B79036) Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Yttrium(III) nitrate hexahydrate, Y(NO₃)₃·6H₂O, is a water-soluble, crystalline rare-earth salt that serves as a critical precursor in the synthesis of advanced materials.[1][2] Its high purity and well-defined chemical properties make it an essential compound in various fields, including the production of phosphors, high-performance ceramics, catalysts, and superconducting materials.[3][4] For researchers and professionals in drug development, understanding its behavior in solution is crucial for the synthesis of yttrium-based nanomaterials for applications like bio-imaging and drug delivery.[5]

This technical guide provides a comprehensive overview of the solubility, aqueous solution chemistry, and thermal properties of yttrium nitrate hexahydrate, complete with experimental protocols and data presented for clarity and practical application.

Physicochemical Properties

This compound is a white, crystalline solid that is hygroscopic and highly soluble in water.[3][6] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | Y(NO₃)₃·6H₂O | [3] |

| Molecular Weight | 383.01 g/mol | [7] |

| Appearance | White crystalline solid/powder | [3][7] |

| Density | 2.682 g/cm³ | [1][7][8] |

| Melting Point | 51.8 °C | [8] |

| pH | 3.5 (50 g/L in H₂O at 20 °C) | |

| Bulk Density | 1100 kg/m ³ |

Solubility

This compound exhibits high solubility in water and other polar solvents, a key characteristic for its use in solution-based synthesis methods like sol-gel processing.[1][9][10]

| Solvent | Solubility | Temperature (°C) | References |

| Water | 2304 g/L | 20 | |

| Ethyl Alcohol | Soluble | Not Specified | [4] |

| Acetate | Soluble | Not Specified | [4] |

| Polar Solvents | Highly Soluble | Not Specified | [9] |

Experimental Protocol: Solubility Determination (Isothermal Method)

A standard method for determining the solubility of a compound like this compound is the isothermal equilibrium technique.

-

Preparation : An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water) in a jacketed glass vessel maintained at a constant temperature by a circulating water bath.

-

Equilibration : The suspension is stirred continuously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and the solution.

-

Sampling : After equilibration, stirring is stopped, and the solid is allowed to settle. A sample of the supernatant (the clear saturated solution) is carefully withdrawn using a filtered syringe to prevent the transfer of undissolved solid.

-

Analysis : The concentration of yttrium in the saturated solution is determined using a suitable analytical technique. A common method is complexometric titration with EDTA (Ethylenediaminetetraacetic acid).[11] Alternatively, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used for more precise measurements.

-

Calculation : The solubility is then calculated and expressed in grams per liter (g/L) or moles per liter (mol/L). The experiment is repeated at different temperatures to determine the temperature dependence of solubility.

Aqueous Solution Chemistry

When dissolved in water, this compound dissociates, and the resulting yttrium(III) ion undergoes complex interactions with water molecules and nitrate ions.

Hydration

The trivalent yttrium ion (Y³⁺) is strongly hydrated in aqueous solution due to its high charge-to-radius ratio.[11][12] Spectroscopic and X-ray diffraction studies have shown that the Y³⁺ ion coordinates with eight water molecules, forming a stable octa-aqua complex, [Y(H₂O)₈]³⁺ .[11][12] This primary hydration sphere has a well-defined structure, with a mean Y-O bond distance of approximately 2.365 Å. A more diffuse second hydration sphere containing about 16 water molecules exists at a distance of roughly 4.40 Å.[12]

Hydrolysis

The hydrated yttrium ion, [Y(H₂O)₈]³⁺, acts as a weak acid, undergoing hydrolysis to form various hydroxyl species, particularly as the pH of the solution increases. This process involves the deprotonation of coordinated water molecules. The primary hydrolysis reactions and their equilibrium constants are detailed below.

| Hydrolysis Reaction | log K (298 K) | References |

| Y³⁺ + H₂O ⇌ Y(OH)²⁺ + H⁺ | -7.77 ± 0.06 | [13] |

| 2Y³⁺ + 2H₂O ⇌ Y₂(OH)₂⁴⁺ + 2H⁺ | -14.1 ± 0.2 | [13] |

| 3Y³⁺ + 5H₂O ⇌ Y₃(OH)₅⁴⁺ + 5H⁺ | -32.7 ± 0.3 | [13] |

These hydrolysis reactions can lead to the formation of polynuclear complexes and eventually the precipitation of yttrium hydroxide, Y(OH)₃, if the pH is raised sufficiently.[13]

Complex Formation with Nitrate Ions

In concentrated aqueous solutions of yttrium nitrate (typically > 0.2 mol/L), the nitrate anions can displace water molecules from the primary hydration sphere to form inner-sphere nitrato-complexes.[11][14] These are typically of the form [Y(H₂O)₈₋ₙ(NO₃)ₙ]⁽³⁻ⁿ⁾⁺ , where n is commonly 1 or 2.[11] These nitrato-complexes are considered weak and will dissociate upon dilution as water molecules preferentially re-coordinate with the yttrium ion.[11][14]

Experimental Protocol: Characterization of Solution Species (Raman Spectroscopy)

Raman spectroscopy is a powerful non-invasive technique used to study the hydration and complex formation of ions in solution.[11][14]

-

Sample Preparation : A series of yttrium nitrate solutions are prepared at different concentrations, ranging from dilute (e.g., <0.1 mol/L) to highly concentrated (e.g., >2 mol/L).[11] Solutions are filtered to remove any particulate matter.

-

Instrumentation : A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used. The laser is focused on the sample solution contained in a cuvette.

-

Data Acquisition : Raman spectra are collected over a specific wavenumber range (e.g., 100-4000 cm⁻¹). Key regions to analyze include the Y-O stretching mode (around 384 cm⁻¹) for the hydrated ion and the vibrational modes of the nitrate anion, which are sensitive to coordination with the metal center.[11]

-

Spectral Analysis : The spectra of the yttrium nitrate solutions are compared to that of a reference (e.g., a dilute sodium nitrate solution).[14] The appearance of new bands or shifts in existing bands in the concentrated yttrium nitrate solutions indicates the formation of nitrato-complexes. Isotropic and anisotropic spectra can be calculated to help assign vibrational modes.

Thermal Decomposition

The thermal decomposition of this compound is a multi-step process that ultimately yields yttrium(III) oxide (Y₂O₃), a technologically important ceramic.[15][16] This controlled decomposition is a common route for synthesizing high-purity yttria nanoparticles.[1]

The process generally proceeds as follows:

-

Dehydration : The compound first loses its water of crystallization in stages at relatively low temperatures (starting around 50 °C and continuing up to ~260 °C).[4][15]

-

Formation of Basic Salt : Upon further heating, the anhydrous nitrate decomposes to form an intermediate basic salt, yttrium oxynitrate (YONO₃).[16]

-

Final Decomposition : This intermediate further decomposes at higher temperatures, losing nitrogen oxides. The process is typically complete by 600-640 °C, with the final, stable product being yttrium(III) oxide (Y₂O₃).[5][16]

Experimental Protocol: Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for studying the thermal decomposition of materials.[15]

-

Instrumentation : A simultaneous TGA/DSC instrument is used.

-

Sample Preparation : A small, precisely weighed amount of this compound (typically 4-6 mg) is placed into an inert crucible (e.g., alumina).[15]

-

Experimental Conditions : The furnace is sealed and purged with a constant flow of an inert gas, such as nitrogen, to provide a controlled atmosphere.[15]

-

Heating Program : The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant, linear heating rate (e.g., 10 °C/min).[15]

-

Data Collection : The instrument continuously records the sample's mass (TGA) and the differential heat flow between the sample and a reference (DSC) as a function of temperature.

-

Data Analysis : The resulting TGA curve shows distinct steps of mass loss corresponding to the dehydration and decomposition events. The DSC curve shows endothermic or exothermic peaks associated with these transitions (e.g., melting, water loss, decomposition).

Interrelation of Solution Parameters

The chemical species present in an aqueous solution of yttrium nitrate are highly dependent on factors like concentration and temperature. Understanding these relationships is key to controlling synthesis processes.

References

- 1. ProChem, Inc. Yttrium (III) Nitrate Hexahydrate - Essential Compound for Luminescent & Ceramic Applications [prochemonline.com]

- 2. Yttrium(III) Nitrate Hexahydrate(CAS No. 13494-98-9) | 99.99% Purity [stanfordmaterials.com]

- 3. Page loading... [wap.guidechem.com]

- 4. zegmetal.com [zegmetal.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS 13494-98-9: this compound | CymitQuimica [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. heegermaterials.com [heegermaterials.com]

- 9. honrel.com [honrel.com]

- 10. researchgate.net [researchgate.net]

- 11. Hydration and ion pair formation in aqueous Y 3+ –salt solutions - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT02586A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. cost-nectar.eu [cost-nectar.eu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Yttrium(III) nitrate - Wikipedia [en.wikipedia.org]

Theoretical Modeling of Yttrium Nitrate Hexahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium nitrate (B79036) hexahydrate, Y(NO₃)₃·6H₂O, is a critical precursor in the synthesis of various advanced materials, including high-purity yttrium oxide (Y₂O₃) nanoparticles, which have extensive applications in ceramics, phosphors, and catalysis.[1] The controlled thermal decomposition of this hydrated salt is fundamental to achieving materials with desired morphologies and properties. Understanding the theoretical underpinnings of its structure and decomposition pathway is paramount for optimizing these synthetic processes. This technical guide provides an in-depth exploration of the theoretical modeling of yttrium nitrate hexahydrate's properties, complemented by detailed experimental protocols for its characterization.

I. Theoretical Modeling of this compound

The theoretical investigation of this compound primarily focuses on understanding its structural parameters and the mechanism of its thermal decomposition. Computational methods, such as molecular mechanics and quantum chemical calculations, provide valuable insights into the molecule's geometry and the energetic landscape of its transformation into yttrium oxide.

Molecular Geometry and Bonding

Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process involving dehydration, hydrolysis, and the formation of intermediate oxynitrates before yielding the final product, yttrium oxide.[2] Theoretical modeling has been instrumental in elucidating the plausible steps of this transformation.

The decomposition commences with the loss of water molecules.[1] A key theoretical model proposes that the process proceeds through the formation of a tetrameric intermediate, Y₄O₄(NO₃)₄, which consists of alternating yttrium and oxygen atoms.[2] In this structure, the nitrate anions are coordinated to the yttrium atoms.[2] Subsequent steps involve the gradual loss of dinitrogen pentoxide (N₂O₅) and the formation of another intermediate, Y₄O₅(NO₃)₂, before the final conversion to yttrium oxide (Y₂O₃).[2]

Table 1: Calculated Bond Angles for Tetrameric Intermediates in the Decomposition of this compound [3]

| Bond Angle | Y₄O₄(NO₃)₄ | Y₄O₅(NO₃)₂ (cis-isomer) | Y₄O₅(NO₃)₂ (trans-isomer) |

| O-Y-O | 109.5° | 109.5° | 109.5° |

| Y-O-Y | 109.5° | 109.5° | 109.5° |

| O-N-O | 120.0° | 120.0° | 120.0° |

Note: These values are based on molecular mechanics calculations and represent an idealized geometry.

II. Experimental Protocols for Characterization

The theoretical models are validated and complemented by experimental characterization. The following protocols are fundamental for studying the properties and decomposition of this compound.

Synthesis of Yttrium Oxide Nanoparticles (Co-Precipitation Method)

This protocol describes a common method for synthesizing yttrium oxide nanoparticles from this compound, allowing for the study of the precursor's role in forming the final product.

Materials:

-

This compound (Y(NO₃)₃·6H₂O)

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or other precipitating agent (e.g., oxalic acid)

-

Deionized water

Procedure:

-

Precursor Solution Preparation: Dissolve a calculated amount of this compound in deionized water to create a solution of the desired concentration (e.g., 0.1 M).[4]

-

Precipitation: While vigorously stirring the yttrium nitrate solution, slowly add the precipitating agent (e.g., ammonium hydroxide) dropwise until a pH of approximately 10 is reached. A white precipitate of yttrium hydroxide will form.[5]

-

Aging: Continue stirring the mixture for 1-4 hours to allow the precipitate to age and for the reaction to complete.[6]

-

Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted ions and byproducts.[4]

-

Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 80 °C) overnight to remove the solvent.[6]

-

Calcination: Calcine the dried yttrium hydroxide powder in a furnace at a high temperature (e.g., 600-900 °C) for 2-4 hours to induce thermal decomposition and form crystalline yttrium oxide nanoparticles.[6]

X-ray Diffraction (XRD) Analysis

XRD is used to determine the crystal structure of this compound and to track the phase transformations during its thermal decomposition.

Instrumentation:

-

Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

Procedure:

-

Sample Preparation: Finely grind the this compound sample to a homogenous powder. For analysis of decomposition products, heat the sample to the desired temperature and hold for a specific time before grinding.

-

Data Acquisition: Mount the powdered sample on a sample holder. Set the diffractometer to scan over a 2θ range appropriate for the expected phases (e.g., 10-80°). The scan speed and step size should be optimized for good resolution (e.g., 0.02° step size and a counting time of 1-2 seconds per step).

-

Data Analysis: Identify the crystalline phases present in the sample by comparing the experimental diffraction pattern to standard diffraction patterns from a database such as the Joint Committee on Powder Diffraction Standards (JCPDS). The diffraction peaks for the orthorhombic phase of Y₂O₃ nanoparticles are typically observed at 2θ values of 13.45°, 25.89°, 30.22°, 44.34°, and 52.72°, corresponding to the (202), (211), (222), (431), and (440) planes, respectively.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound and its decomposition intermediates. It is particularly useful for observing the vibrations of the nitrate ions, water molecules, and Y-O bonds.

Instrumentation:

-

FTIR spectrometer with a suitable detector (e.g., DTGS).

Procedure:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (approximately 1-2 mg) with about 200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for in-situ studies, a diffuse reflectance accessory with a heating cell can be used.

-

Data Acquisition: Record the FTIR spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.

-

Data Analysis: Analyze the positions and shapes of the absorption bands to identify the functional groups. Key vibrational modes to observe include the O-H stretching of water (around 3400 cm⁻¹), the N-O stretching modes of the nitrate group (typically in the 1300-1500 cm⁻¹ and 800-850 cm⁻¹ regions), and the Y-O stretching and bending modes in the lower frequency region (below 600 cm⁻¹).

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to symmetric vibrations and can be used to study aqueous solutions.

Instrumentation:

-

Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

Procedure:

-

Sample Preparation: Place a small amount of the powdered sample on a microscope slide or in a capillary tube. For aqueous solutions, use a cuvette.

-

Data Acquisition: Focus the laser beam on the sample and collect the scattered light. The spectral range, laser power, and acquisition time should be optimized to obtain a good quality spectrum while avoiding sample degradation.

-

Data Analysis: Identify the Raman-active vibrational modes. The symmetric stretching vibration of the nitrate ion (ν₁) is typically observed as a strong, sharp peak around 1050 cm⁻¹.[7] Changes in the position and width of this peak can provide information about the coordination environment of the nitrate ion.

III. Visualizing the Decomposition Pathway

The thermal decomposition of this compound can be visualized as a multi-step process. The following diagram, generated using the DOT language, illustrates the key stages of this transformation.

Caption: Workflow of the thermal decomposition of this compound.

IV. Conclusion

The theoretical modeling of this compound provides a framework for understanding its fundamental properties and complex thermal decomposition behavior. Molecular mechanics and other computational approaches offer insights into the structure of transient intermediates, guiding the rational design of synthetic routes for advanced yttrium-based materials. The experimental protocols detailed in this guide provide the necessary tools for researchers to probe and validate these theoretical models, ultimately enabling greater control over the synthesis of materials with tailored properties for a wide range of applications in research, drug development, and beyond.

References

- 1. Yttrium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Sustainable Green Synthesis of Yttrium Oxide (Y2O3) Nanoparticles Using Lantana camara Leaf Extracts: Physicochemical Characterization, Photocatalytic Degradation, Antibacterial, and Anticancer Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

The Hygroscopic Nature and Stability of Yttrium Nitrate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Yttrium nitrate (B79036) hexahydrate, Y(NO₃)₃·6H₂O, is a water-soluble, crystalline compound that serves as a key precursor in the synthesis of various yttrium-based materials, including high-purity yttrium oxide, advanced ceramics, and phosphors. Its utility in these applications is intrinsically linked to its physical and chemical stability, particularly its interaction with atmospheric moisture and its behavior at elevated temperatures. This technical guide provides an in-depth analysis of the hygroscopic nature and thermal stability of yttrium nitrate hexahydrate, presenting key data and experimental methodologies to inform its handling, storage, and application in research and development.

Hygroscopic Nature and Deliquescence

This compound is classified as a hygroscopic and deliquescent material, meaning it readily absorbs moisture from the atmosphere.[1][2] Upon exposure to ambient air, the crystals can become moist and eventually dissolve in the absorbed water to form a saturated solution. This behavior necessitates storage in a controlled, dry environment to maintain its chemical and physical integrity.

Quantitative Assessment of Hygroscopicity

Table 1: General Hygroscopicity Classification

| Classification | Weight Gain (% w/w) at 25°C and 80% RH |

| Slightly hygroscopic | < 2% but ≥ 0.2% |

| Hygroscopic | < 15% but ≥ 2% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient moisture absorption to form a liquid |

Source: Adapted from pharmaceutical guidelines.

Given the deliquescent nature of this compound, it is expected to fall into the "very hygroscopic" or "deliquescent" category.

Recommended Storage Conditions

To mitigate moisture absorption and deliquescence, this compound should be stored in a cool, dry, and well-ventilated area.[5][6] It is imperative to keep the container tightly closed and to handle the material under a dry, inert atmosphere where possible.[5]

Thermal Stability and Decomposition

The thermal stability of this compound is a critical parameter, especially when it is used as a precursor for the synthesis of yttrium oxide through calcination. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study its decomposition pathway.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process.[7] Initially, the compound loses its water of hydration. As the temperature increases further, the anhydrous nitrate decomposes, forming intermediate oxynitrates before finally yielding yttrium oxide (Y₂O₃) as the end product at approximately 600°C.[8][9] The decomposition process involves the release of water vapor and nitrogen oxides.[3]

Caption: Thermal decomposition pathway of this compound.

Quantitative Thermal Analysis Data

A study on the thermal decomposition of this compound using TGA and DSC revealed several endothermic peaks corresponding to dehydration and decomposition steps.[7]

Table 2: Thermal Analysis Data for this compound

| Temperature (°C) | Event | Technique |

| 50 | Endothermic Peak | DSC |

| 82 | Endothermic Peak | DSC |

| 105 | Endothermic Peak | DSC |

| 170 | Endothermic Peak | DSC |

| 260 | Endothermic Peak | DSC |

| 488 | Endothermic Peak | DTA |

| 530 | Endothermic Peak | DTA |

| ~600-640 | Final Decomposition to Y₂O₃ | TGA/DTA |

Source: Melnikov et al. (2013)[7]

Experimental Protocols

Determination of Hygroscopicity (Generalized Protocol)

A standard method for evaluating the hygroscopic nature of a material is through Dynamic Vapor Sorption (DVS). While a specific protocol for this compound is not available, a general procedure can be outlined.

Objective: To determine the moisture sorption isotherm and identify the Critical Relative Humidity (CRH) of this compound.

Apparatus: Dynamic Vapor Sorption (DVS) analyzer with a microbalance.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-15 mg) is placed into the DVS sample pan.

-

Drying: The sample is initially dried at a constant temperature (e.g., 25°C) under a stream of dry nitrogen (0% relative humidity, RH) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to study the desorption behavior and any hysteresis.

-

Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the dry mass versus the relative humidity to generate the moisture sorption isotherm. The CRH is identified as the RH at which a sharp increase in mass is observed.

Caption: Generalized workflow for Dynamic Vapor Sorption (DVS) analysis.

Thermal Stability Analysis (TGA/DSC)

The following protocol is based on the methodology reported in the literature for the thermal analysis of this compound.[7]

Objective: To determine the thermal decomposition profile of this compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC), for example, a Shimadzu 50H instrument.

Methodology:

-

Sample Preparation: 4-6 mg of this compound is accurately weighed into an appropriate crucible (e.g., alumina).

-

Instrument Setup: The TGA/DSC instrument is purged with a nitrogen atmosphere.

-

Thermal Program: The sample is heated from ambient temperature to 800°C at a constant heating rate of 10 °C/min.

-

Data Acquisition: The mass loss (TGA) and differential heat flow (DSC) are recorded as a function of temperature.

-

Data Analysis: The resulting TGA and DSC curves are analyzed to identify the temperatures of dehydration, decomposition, and phase transitions, as well as the corresponding mass losses.

Caption: Workflow for TGA/DSC analysis of this compound.

Conclusion

The hygroscopic and deliquescent nature of this compound necessitates careful handling and storage to prevent degradation. While specific quantitative data on its moisture sorption behavior are limited, its thermal decomposition pathway is well-documented, showing a multi-step process that culminates in the formation of yttrium oxide above 600°C. The experimental protocols outlined in this guide provide a framework for the characterization of its hygroscopicity and thermal stability, which is essential for its effective use in various scientific and industrial applications. Further research to quantify the critical relative humidity and generate a detailed moisture sorption isotherm would be highly beneficial for a more complete understanding of this important yttrium precursor.

References

- 1. On the Coordination Chemistry of the lanthanum(III) Nitrate Salt in EAN/MeOH Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ardena.com [ardena.com]

- 3. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 4. acp.copernicus.org [acp.copernicus.org]

- 5. researchgate.net [researchgate.net]

- 6. particletechlabs.com [particletechlabs.com]

- 7. uh-ir.tdl.org [uh-ir.tdl.org]

- 8. tainstruments.com [tainstruments.com]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of Yttrium Nitrate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yttrium nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O) is a key precursor in the synthesis of advanced materials, including phosphors, ceramics, and catalysts. A thorough understanding of its structural and chemical properties is paramount for its effective application. Spectroscopic techniques provide a powerful suite of tools for the detailed characterization of this compound. This technical guide offers an in-depth overview of the spectroscopic analysis of yttrium nitrate hexahydrate, covering the principles and experimental protocols for Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative data is summarized for comparative analysis, and experimental workflows are visualized to provide clear, actionable guidance for researchers in materials science and related fields.

Introduction

This compound is a white, crystalline solid that is highly soluble in water. Its utility as a precursor stems from the ability to controllably decompose it to form high-purity yttrium oxide (Y₂O₃) and other yttrium-containing materials. The coordination of water molecules and nitrate ions to the central yttrium ion dictates the compound's reactivity and thermal behavior. Spectroscopic analysis is crucial for elucidating these structural details, verifying purity, and monitoring chemical transformations.

Spectroscopic Characterization

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint of its chemical bonds and structure.

2.1.1 Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrational modes of the nitrate ions, water molecules, and the yttrium-oxygen bonds. The nitrate ion (NO₃⁻), with D₃h symmetry in its free state, exhibits several IR-active modes. The presence of water of hydration is clearly identified by broad O-H stretching and H-O-H bending vibrations.

2.1.2 Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. For this compound, the symmetric stretching mode of the nitrate ion is particularly strong and serves as a characteristic peak. In aqueous solutions, a very weak mode can be observed at low wavenumbers, which is attributed to the hydrated yttrium ion.[1]

Table 1: Summary of Vibrational Spectroscopy Data for this compound

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| Raman | 1045 - 1049 | ν₁ (Symmetric Stretch) of NO₃⁻ | [2] |

| Raman (aqueous solution) | 384 | [Y(H₂O)₈]³⁺ breathing mode | [1] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule or ion. In the case of this compound, the Y³⁺ ion itself does not exhibit significant absorption in the standard UV-Vis range (200-800 nm) due to its closed-shell electronic configuration. However, the nitrate anion (NO₃⁻) has a known absorption band in the ultraviolet region.[3] This absorption is due to n → π* electronic transitions within the nitrate ion.[3]

Table 2: UV-Vis Absorption Data for Nitrate Species

| Species | Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Reference |

| Nitrate (NO₃⁻) | ~302 nm | ~7 M⁻¹cm⁻¹ | Water | |

| Nitrate (NO₃⁻) | ~200-210 nm | High | Water | [4] |

Note: The exact λmax and molar absorptivity for this compound in aqueous solution can be influenced by concentration and the specific hydration sphere of the yttrium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, both ⁸⁹Y and ¹H NMR can provide valuable structural information.

2.3.1 ⁸⁹Y NMR Spectroscopy

The ⁸⁹Y nucleus is 100% naturally abundant and has a nuclear spin of 1/2, making it suitable for NMR studies.[5] However, it has a low gyromagnetic ratio, which results in lower sensitivity compared to protons.[5] An aqueous solution of yttrium nitrate is often used as an external reference standard for ⁸⁹Y NMR spectroscopy.[5]

2.3.2 ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a deuterated solvent would be expected to show a signal corresponding to the water of hydration. The chemical shift of this peak would be influenced by the coordination to the yttrium ion and by hydrogen bonding.

Table 3: NMR Spectroscopy Data for Yttrium

| Nucleus | Reference Compound | Chemical Shift (ppm) | Notes | Reference |

| ⁸⁹Y | 1M Y(NO₃)₃ in H₂O/D₂O | 0 (by definition) | External reference | [5] |

Note: Specific chemical shift data for the hydrated protons in this compound is not detailed in the provided search results.

Experimental Protocols

FTIR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid this compound.

Materials:

-

This compound

-

FTIR-grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

Procedure:

-

Dry the FTIR-grade KBr in an oven at 110°C for at least 2-3 hours and store it in a desiccator.[6]

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.[7] The typical sample to KBr ratio is about 1:100.[8]

-

In the agate mortar, gently grind the KBr to a fine powder.

-

Add the this compound to the mortar and continue to grind the mixture until a homogeneous, fine powder is obtained. Work quickly to minimize moisture absorption.[7]

-

Assemble the pellet die. Carefully transfer the powder mixture into the die and distribute it evenly.

-

Place the die in the hydraulic press and apply a pressure of approximately 8-10 tons for several minutes to form a transparent or translucent pellet.[9]

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the background spectrum using a pure KBr pellet or an empty sample holder.

-

Acquire the sample spectrum.

Raman Spectroscopy (Solid Sample)

This protocol outlines the analysis of solid, powdered this compound using a Raman spectrometer.

Materials:

-

This compound, powder

-

Microscope slide or sample holder

-

Raman spectrometer with laser source

Procedure:

-

Place a small amount of the powdered this compound onto a clean microscope slide or into a suitable sample holder.

-

Place the sample under the microscope objective of the Raman spectrometer.

-

Focus the laser onto the sample surface.

-

Set the appropriate acquisition parameters, including laser power, exposure time, and number of accumulations. Start with low laser power to avoid sample degradation.

-

Acquire the Raman spectrum.

-

Process the spectrum to remove any background fluorescence and cosmic rays.

UV-Vis Spectroscopy (Aqueous Solution)

This protocol describes the preparation and analysis of an aqueous solution of this compound.

Materials:

-

This compound

-

Deionized water

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound by accurately weighing a known amount of the solid and dissolving it in a known volume of deionized water in a volumetric flask.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the wavelength range for scanning (e.g., 190-400 nm for nitrate analysis).[4]

-

Fill a quartz cuvette with deionized water to serve as the blank. Place it in the spectrophotometer and record the baseline.

-

Rinse the cuvette with the first standard solution, then fill it and place it in the spectrophotometer.

-

Record the absorbance spectrum.

-

Repeat for all standard solutions, from the most dilute to the most concentrated.

-

To determine the concentration of an unknown sample, measure its absorbance and use the calibration curve generated from the standards.

NMR Spectroscopy (Aqueous Solution)

This protocol is for the preparation of an aqueous solution of this compound for ⁸⁹Y and ¹H NMR analysis.

Materials:

-

This compound

-

Deuterium oxide (D₂O)

-

NMR tube (5 mm)

-

Pipette with a filter tip (e.g., glass wool)

Procedure:

-

Weigh an appropriate amount of this compound (typically 5-25 mg for ¹H NMR).[10]

-

Dissolve the solid in approximately 0.6-0.7 mL of D₂O in a small vial.[10]

-

Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[11]

-

Cap the NMR tube and label it.

-

Place the NMR tube in the spectrometer's sample holder.

-

Acquire the ¹H and/or ⁸⁹Y NMR spectrum according to the instrument's standard operating procedures. For ⁸⁹Y, longer relaxation delays may be necessary due to its low gyromagnetic ratio.[5]

Conclusion

The spectroscopic techniques of FTIR, Raman, UV-Vis, and NMR provide a comprehensive toolkit for the characterization of this compound. Vibrational spectroscopies are invaluable for identifying the compound and observing the interactions of the nitrate and water ligands with the yttrium center. UV-Vis spectroscopy allows for the quantification of the nitrate concentration in solution, while NMR spectroscopy offers detailed insights into the local chemical environment of the yttrium and hydrogen nuclei. The detailed experimental protocols and workflows presented in this guide are intended to facilitate the accurate and reproducible spectroscopic analysis of this important inorganic precursor, thereby supporting advancements in materials science and related disciplines.

References

- 1. Hydration and ion pair formation in aqueous Y 3+ –salt solutions - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT02586A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. On the relationship between NMR chemical shifts of thermally polarized and hyperpolarized 89Y complexes and their solution structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 7. shimadzu.com [shimadzu.com]

- 8. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 9. pelletpressdiesets.com [pelletpressdiesets.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

Yttrium Nitrate Hexahydrate (CAS: 13494-98-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, experimental applications, and safety information for yttrium nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O), a versatile precursor in advanced materials synthesis.

Physicochemical Properties

Yttrium nitrate hexahydrate is a white, crystalline solid that is highly soluble in water.[1][2][3] It serves as a key starting material in the synthesis of various yttrium-based compounds due to its high reactivity and purity.[2]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13494-98-9 | [4] |

| Molecular Formula | Y(NO₃)₃·6H₂O | [4] |

| Molecular Weight | 383.01 g/mol | [4] |

| Appearance | White crystalline solid/powder | [1][5] |

| Density | 2.682 g/mL at 25 °C | [1][5] |

| Melting Point | 51.8 °C | [4] |

| Boiling Point | Decomposes | [6] |

| Solubility in Water | 2304 g/L | [4] |

| pH | 3.5 (50 g/L solution at 20 °C) | [4] |

Applications in Research and Development

This compound is a crucial precursor in the synthesis of a wide array of advanced materials, including nanoparticles, thin films, catalysts, and high-performance ceramics.

Synthesis of Yttrium Oxide (Y₂O₃) Nanoparticles

Yttrium oxide nanoparticles are valued for their thermal stability, optical transparency, and electrical insulation properties, finding use in ceramics, optoelectronics, and biomedical applications.[2]

Production of Yttria-Stabilized Zirconia (YSZ)

YSZ is a ceramic material with exceptional strength, toughness, and ionic conductivity, making it suitable for applications such as thermal barrier coatings and solid oxide fuel cells.[2]

Catalysis

Yttrium-based materials, often synthesized from this compound, are effective catalysts in various organic reactions and for processes like ammonia (B1221849) decomposition.[7][8]

Phosphor Production

It is a key component in the manufacturing of phosphors for LED lighting and display technologies, contributing to their brightness and color quality.[5][8]

Experimental Protocols

Synthesis of Yttrium Oxide Nanoparticles via Co-Precipitation

This method involves the precipitation of a yttrium precursor from a solution, followed by calcination to form the oxide.

Materials:

-

This compound (Y(NO₃)₃·6H₂O)

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or another suitable precipitating agent (e.g., ammonium oxalate)

-

Deionized water

-

Ethanol (for washing)

Procedure:

-

Precursor Solution Preparation: Dissolve a calculated amount of this compound in deionized water to achieve the desired concentration.

-

Precipitating Agent Solution Preparation: Prepare a solution of the precipitating agent in deionized water.

-

Precipitation: While vigorously stirring the yttrium nitrate solution, slowly add the precipitating agent solution. A white precipitate will form.

-

Aging: Continue stirring the mixture for a set period (e.g., 1-4 hours) to allow the precipitate to age.

-

Washing: Separate the precipitate by centrifugation or filtration. Wash the precipitate multiple times with deionized water and then with ethanol.

-

Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 80 °C) overnight.

-

Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., 600-900 °C) for a specified duration (e.g., 2-4 hours) to obtain yttrium oxide nanoparticles.

Sol-Gel Synthesis of Yttrium Oxide Thin Films

The sol-gel method allows for the creation of homogeneous and high-quality thin films.

Materials:

-

This compound (Y(NO₃)₃·6H₂O)

-

Distilled water

-

Ethylene (B1197577) glycol[4]

Procedure:

-

Sol Preparation: Dissolve 10g of Y(NO₃)₃·6H₂O powder in 200ml of distilled water.[4]

-

Heating and Mixing: Heat the solution to 40°C for 10 minutes with stirring (250-260 rpm).[4]

-

Additive Introduction: After 5 minutes, add 6ml of ethylene glycol dropwise to the solution.[4]

-

Gel Formation: Heat and mix the solution at 100°C for 2 hours with a higher rotational speed (360-370 rpm) to form a Y₂O₃ nanostructured gel.[4]

-

Resting: Allow the formed gel to rest for 30 minutes at room temperature.[4]

-

Film Deposition: The gel can then be used for dip-coating or spin-coating onto a substrate.

Thermal Decomposition

The thermal decomposition of this compound is a multi-step process that ultimately yields yttrium oxide. The process begins with the loss of water molecules, followed by the decomposition of the nitrate groups, often through intermediate oxynitrate species.[6]

Table 2: Thermal Decomposition Stages

| Temperature Range | Event | Product(s) | Reference(s) |

| ~100 °C | Loss of water molecules | Y(NO₃)₃·xH₂O (partially dehydrated) | [8] |

| >100 °C | Further dehydration and initial decomposition | Basic yttrium nitrate (YONO₃) | [6] |

| ~600 °C | Complete decomposition | Yttrium oxide (Y₂O₃) | [6] |

| ~640 °C | Complete degradation of yttrium nitrate | Yttrium oxide (Y₂O₃) | [9] |

The decomposition can be described as a complex condensation process that forms a tetramer arrangement, Y₄O₄(NO₃)₄, which then gradually loses N₂O₅ to form Y₄O₅(NO₃)₂ and finally transforms into yttrium oxide.[6]

Safety and Handling

This compound is classified as an oxidizing solid and can intensify fire.[10][11] It is harmful if swallowed and causes serious eye irritation.[7][10] It is also very toxic to aquatic life with long-lasting effects.[7][10]

Table 3: Hazard and Safety Information

| Hazard Statement | Precautionary Statement | Reference(s) |

| H272: May intensify fire; oxidizer | P220: Keep away from clothing and other combustible materials. | [11] |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. | [12] |

| H318/H319: Causes serious eye damage/irritation | P280: Wear eye protection/face protection. | [7][12] |

| H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. | [12] |

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

-

Handle in a well-ventilated area to avoid dust formation and inhalation.[7]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep away from combustible materials and oxidizing agents.[7][10]

First Aid Measures:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[7][12]

-

If on skin: Wash with plenty of soap and water.[13]

This guide is intended for informational purposes for qualified professionals and should not be a substitute for a comprehensive safety data sheet (SDS) and institutional safety protocols.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Yttrium(III) nitrate - Wikipedia [en.wikipedia.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. sciforum.net [sciforum.net]

- 6. Mechanism of thermal decomposition of this compound, Y(NO3)3·6H2O and modeling of intermediate oxynitrates | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sol-Gel Synthesis and Antioxidant Properties of Yttrium Oxide Nanocrystallites Incorporating P-123 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Yttrium Oxide Nanoparticle Synthesis: An Overview of Methods of Preparation and Biomedical Applications | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermogravimetric Analysis of Yttrium Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of yttrium nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O). Yttrium nitrate hexahydrate is a critical precursor in the synthesis of high-purity yttrium oxide (Y₂O₃), a material with significant applications in ceramics, phosphors for LEDs, and as a stabilizing agent in various industrial processes.[1] Understanding its thermal decomposition is paramount for controlling the properties of the final yttrium-containing materials. This document details the experimental protocols for TGA, presents the thermal decomposition pathway, and summarizes the quantitative data associated with each decomposition step.

Experimental Protocols

The thermogravimetric analysis of this compound should be conducted with precision to ensure reproducible results. The following protocol is based on established methodologies for the thermal analysis of hydrated metal nitrates.[2][3][4]

Instrumentation:

-

A calibrated thermogravimetric analyzer is required, capable of operating up to at least 800°C.

-

The instrument should be coupled with a system for differential scanning calorimetry (DSC) to provide complementary information on thermal events (e.g., melting, phase transitions).[2]

-

An inert atmosphere is maintained using a purge gas, typically nitrogen, at a constant flow rate.[2]

Procedure:

-

Sample Preparation: A small sample of this compound (typically 4-6 mg) is accurately weighed and placed in an appropriate sample pan (e.g., alumina (B75360) or platinum).[2]

-

Instrument Setup: The TGA instrument is programmed with the desired temperature profile. A common heating rate for this analysis is 10 °C/min.[2]

-

Atmosphere: The analysis is conducted under a dynamic inert atmosphere, such as nitrogen, with a consistent flow rate to purge any gaseous decomposition products.[2]

-

Thermal Program: The sample is heated from ambient temperature to a final temperature of approximately 800°C to ensure complete decomposition to the final oxide product.[2]

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process.[2][5][6] Initially, the compound loses its water of hydration at relatively low temperatures.[7] This is followed by a more complex series of reactions involving the decomposition of the nitrate groups and the formation of intermediate oxynitrate species.[2][5][6] The ultimate decomposition product upon heating to a sufficiently high temperature is yttrium oxide (Y₂O₃).[7][8]

The decomposition can be visualized as a sequence of transformations, starting with the hydrated salt and proceeding through various intermediates to the stable oxide.

Caption: Thermal decomposition pathway of this compound.

A more detailed mechanism proposed in the literature suggests a complex condensation process that generates a tetramer arrangement, Y₄O₄(NO₃)₄, which subsequently loses N₂O₅ to form Y₄O₅(NO₃)₂ before finally converting to yttrium oxide.[2][5][6]

Quantitative Data Summary

The following table summarizes the key thermal events, including temperature ranges and corresponding mass losses, observed during the thermogravimetric analysis of this compound. The theoretical mass loss for each step is calculated based on the stoichiometry of the proposed decomposition reactions.

| Decomposition Step | Temperature Range (°C) | Experimental Mass Loss (%) | Theoretical Mass Loss (%) | Evolved Species |

| Dehydration | ~50 - 260 | ~28.2 | 28.21 | H₂O |

| Formation of Intermediates | ~260 - 488 | Varies | Varies | H₂O, NOx |

| Formation of Yttrium Oxide | ~488 - 600 | ~70.0 | 70.52 (total) | NOx, O₂ |

Note: The temperature ranges and experimental mass losses can vary depending on the specific experimental conditions, such as heating rate and atmosphere.

The initial mass loss corresponds to the removal of the six water molecules of hydration. Following dehydration, the decomposition of the anhydrous yttrium nitrate begins, leading to the formation of intermediate oxynitrates such as YONO₃.[7] The final decomposition to yttrium oxide is generally complete by around 600°C.[7] One study indicates that the complete degradation of yttrium nitrate occurs at approximately 640°C.[8] The total experimental mass loss of around 70.03% is in close agreement with the theoretical value for the conversion of Y(NO₃)₃·6H₂O to Y₂O₃.[2]

References

- 1. ProChem, Inc. Yttrium (III) Nitrate Hexahydrate - Essential Compound for Luminescent & Ceramic Applications [prochemonline.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. uh-ir.tdl.org [uh-ir.tdl.org]

- 5. Mechanism of thermal decomposition of this compound, Y(NO3)3·6H2O and modeling of intermediate oxynitrates | Semantic Scholar [semanticscholar.org]

- 6. resource.aminer.org [resource.aminer.org]

- 7. Yttrium(III) nitrate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Phase Transitions of Yttrium Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions of yttrium nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O) upon heating. Understanding these transitions is critical for various applications, including the synthesis of high-purity yttrium oxide (Y₂O₃) nanoparticles, which are utilized in advanced ceramics, phosphors for LEDs, and thermal barrier coatings.[1] This document details the decomposition pathway, experimental methodologies for its characterization, and quantitative data derived from thermal analysis.

Thermal Decomposition Pathway

The thermal decomposition of yttrium nitrate hexahydrate is a multi-step process involving dehydration, formation of intermediate oxynitrates, and final conversion to yttrium oxide. The process begins with the melting of the hydrate (B1144303) in its own water of crystallization at a relatively low temperature.[2][3] As the temperature increases, the compound undergoes a complex series of reactions, ultimately yielding Y₂O₃ as the final product at around 600°C.[4]

The proposed mechanism involves the formation of a tetramer arrangement, Y₄O₄(NO₃)₄, as an intermediate.[2][5][6] This structure, composed of alternating yttrium and oxygen atoms with nitrate anions attached to the yttrium, gradually loses N₂O₅. Through the formation of another intermediate, Y₄O₅(NO₃)₂, it is finally transformed into yttrium oxide.[2][5] A simplified representation of the overall decomposition is the formation of the basic salt YONO₃ before the final oxide is produced.[4]

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of this compound. These values represent the critical temperature points and mass loss percentages associated with the various phase transitions.

Table 1: Endothermic Peaks from Differential Scanning Calorimetry (DSC)

| Peak Number | Temperature (°C) | Associated Transition |

| 1 | 50 | Melting in water of crystallization |

| 2 | 82 | Dehydration |

| 3 | 105 | Dehydration |

| 4 | 170 | Dehydration/Initial Decomposition |

| 5 | 260 | Formation of Intermediates |

| 6 | 488 | Decomposition of Intermediates |

| 7 | 530 | Final Decomposition to Y₂O₃ |

Data sourced from Melnikov et al. (2013).[5]

Table 2: Mass Loss Stages from Thermogravimetric Analysis (TGA)

| Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Resulting Product |

| 1 | 35 - 260 | ~47% | H₂O | Anhydrous Y(NO₃)₃ / Intermediates |

| 2 | 260 - 600 | ~23% | NOₓ, O₂ | YONO₃, Y₂O₃ |

| 3 | > 600 | - | - | Y₂O₃ (stable) |

Note: The mass loss percentages are approximate and can vary based on experimental conditions such as heating rate.

Experimental Protocols

The characterization of the thermal decomposition of this compound is primarily conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 4-6 mg) is accurately weighed and placed in an inert crucible (e.g., alumina).[5]

-

Instrument Setup: The crucible is placed in a thermogravimetric analyzer.

-

Experimental Conditions: The sample is heated from ambient temperature to approximately 800°C.[5]

-

Heating Rate: A constant heating rate, typically 10°C/min, is applied.[5]

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, to prevent unwanted side reactions with air.[5]

-

Data Acquisition: The mass of the sample is recorded continuously as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature).

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 4-6 mg) is placed in a DSC pan (e.g., aluminum).[5] An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Experimental Conditions: The sample is subjected to a controlled temperature program, typically heating from ambient temperature to around 600°C.

-

Heating Rate: A constant heating rate, such as 10°C/min, is maintained.[5]

-

Atmosphere: The measurement is performed under an inert nitrogen atmosphere.[5]

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. This data is plotted as a DSC curve, where endothermic and exothermic events appear as peaks.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed thermal decomposition pathway of this compound.

References

- 1. ProChem, Inc. Yttrium (III) Nitrate Hexahydrate - Essential Compound for Luminescent & Ceramic Applications [prochemonline.com]

- 2. Mechanism of thermal decomposition of this compound, Y(NO3)3·6H2O and modeling of intermediate oxynitrates | Semantic Scholar [semanticscholar.org]

- 3. uh-ir.tdl.org [uh-ir.tdl.org]

- 4. Yttrium(III) nitrate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. resource.aminer.org [resource.aminer.org]

Methodological & Application

Synthesis of Yttrium Oxide Nanoparticles: Application Notes and Protocols for Researchers

Introduction

Yttrium oxide (Y₂O₃) nanoparticles are attracting significant interest across various scientific disciplines, particularly in the biomedical field, due to their unique physicochemical properties.[1][2] These properties, including high thermal stability, a high dielectric constant, and corrosion resistance, make them ideal candidates for applications such as drug delivery, bioimaging, and cancer therapy.[1][3][4][5] This document provides detailed protocols for the synthesis of yttrium oxide nanoparticles from yttrium nitrate (B79036) hexahydrate using co-precipitation and hydrothermal methods. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Analysis of Synthesis Parameters

The synthesis method and its parameters critically influence the morphology, size, and ultimately the functionality of the resulting yttrium oxide nanoparticles. The following tables summarize the quantitative data from various studies, offering a comparative overview of how different experimental conditions affect the final product.

Table 1: Co-Precipitation Synthesis Parameters and Resulting Nanoparticle Characteristics

| Precursor | Precipitating Agent | Reaction Temp. (°C) | Calcination Temp. (°C) | Calcination Time (h) | Average Particle Size (nm) | Morphology | Reference |

| Y(NO₃)₃·6H₂O | Ammonium (B1175870) Oxalate (B1200264) | 40 | 650 | 4 | 7-21 | Semispherical | [3][6] |

| Y(NO₃)₃·6H₂O | Ammonium Hydroxide (B78521) | Room Temp | 450-650 | 1-4 | 7-21 | Semispherical | [1] |

| Y(NO₃)₃·6H₂O | Ammonium Hydroxide | Room Temp | 500 | - | 12 | Spherical-like | [2][7] |

| Y(NO₃)₃·6H₂O | Ammonium Hydroxide | - | 1000 | - | 30 | Well-dispersed | [3] |

Table 2: Hydrothermal Synthesis Parameters and Resulting Nanoparticle Characteristics

| Precursor Concentration (M) | Mineralizer/Precipitating Agent | Reaction Temp. (°C) | Reaction Time (h) | Average Crystallite Size (nm) | Morphology | Reference |

| 0.1 | Potassium Hydroxide (KOH) | 180 | 6 | 34 | Cubic | [1] |

| 0.1 | Hexamethylenetetramine (HMTA) | 180 | 24 | - | Nanocubes | [3] |

| 0.2 | - | - | - | 38 | - | [8] |

| 0.3 | - | - | - | 52 | - | [8] |

| 0.4 | - | - | - | 58 | - | [8] |

| - | - | 180-220 | 12-24 | - | - | [8] |

Experimental Protocols

The following are detailed protocols for the synthesis of yttrium oxide nanoparticles via co-precipitation and hydrothermal methods, derived from established research.

Protocol 1: Co-Precipitation Method

This method is valued for its simplicity and scalability.[1] It involves the precipitation of a yttrium precursor, typically yttrium hydroxide or yttrium oxalate, followed by calcination to form yttrium oxide.[1][8]

Materials:

-

Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)

-

Ammonium hydroxide (NH₄OH) or Ammonium oxalate ((NH₄)₂C₂O₄)

-

Deionized water

Equipment:

-

Beakers

-

Magnetic stirrer

-

Centrifuge

-

Oven

-

Furnace

Procedure:

-

Precursor Solution Preparation: Dissolve a calculated amount of this compound in deionized water to create a solution of the desired concentration (e.g., 0.1 M).[1][9]

-